Propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate
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Overview
Description
Propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C14H14FNO2S and a molecular weight of 279.33 . It is used for proteomics research .
Synthesis Analysis
The synthesis of similar compounds involves the use of 4-fluorobenzoic boric acid and 2-bromothiophene, along with a Pd catalyst . The reactants are dissolved in an organic solvent, and the reaction is carried out under conditions of 50 ℃ to 80 ℃ .Molecular Structure Analysis
The molecular structure of Propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. This ring is substituted with a propyl carboxylate group, a fluorophenyl group, and an amino group .Scientific Research Applications
1. Proteolysis Targeting Chimeras (PROTACs)
- Summary of Application : This compound is used in the design of proteolysis targeting chimeras (PROTACs), a promising technology for modifying a protein of interest (POI) through protein degradation .
- Methods of Application : The synthetic pathway to develop this compound involves various chemical reactions and the final product is characterized by 1 H-NMR, 13 C-NMR, IR and HRMS .
2. Thiophene Derivatives
- Summary of Application : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
- Methods of Application : The synthesis of thiophene derivatives involves heterocyclization of various substrates .
- Results or Outcomes : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Future Directions
The future directions for research on Propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications in proteomics research . Additionally, more detailed studies on its physical and chemical properties, as well as safety and hazard assessments, would be beneficial.
properties
IUPAC Name |
propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-2-7-18-14(17)12-11(8-19-13(12)16)9-3-5-10(15)6-4-9/h3-6,8H,2,7,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEZSKZXSZBQJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate |
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